molecular formula C16H30O2 B3434882 9-tetradecenyl Acetate CAS No. 61319-25-3

9-tetradecenyl Acetate

Cat. No. B3434882
CAS RN: 61319-25-3
M. Wt: 254.41 g/mol
InChI Key: XXPBOEBNDHAAQH-UHFFFAOYSA-N
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Description

9-tetradecenyl Acetate is a natural product found in Peridroma saucia with data available.

properties

CAS RN

61319-25-3

Product Name

9-tetradecenyl Acetate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

tetradec-9-enyl acetate

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3

InChI Key

XXPBOEBNDHAAQH-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2/1 trans to cis ratio of 9-tetradecenal was evaluated in the same manner as was used in the preceding example. The 9-tetradecenal was prepared from 9-tetradecenyl alcohol prepared in the same manner as described in the preceding example. About 21 grams of the alcohol in a 50/50 weight ratio selection of dichloromethane was added dropwise to a flask charged with 43 g (0.2 mol) pyridinium chlorochromate, 20 g celite and 200 mL dichloromethane. The mixture was stirred at room temperature for about 2 hours after addition of the alcohol solution was complete. Then 200 mL of hexane was added and the mixture was filtered. The solvent was evaporated and the product vacuum distilled through a 2 ft.×3/4 in. packed column (Penn State stainless steel packing). A 36% yield of pure 9-tetradecenyl acetate was obtained.
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Synthesis routes and methods II

Procedure details

A process for preparing 9-tetradecenyl formate by reacting 1-hexene or 5-decene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-tetradecenyl acetate, then reacting the acetate with water to obtain the corresponding alcohol and then reacting the alcohol with formic acid to obtain the formate.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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